molecular formula C14H13ClN6O B2386681 3-(4-chlorophenyl)-N-ethyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide CAS No. 400076-55-3

3-(4-chlorophenyl)-N-ethyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide

Cat. No.: B2386681
CAS No.: 400076-55-3
M. Wt: 316.75
InChI Key: ONABGPXSDQTEKQ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-ethyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-ethyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with ethylamine to form N-ethyl-4-chlorobenzamide. This intermediate is then reacted with hydrazine hydrate to form 4-chlorophenylhydrazine. The final step involves the cyclization of 4-chlorophenylhydrazine with ethyl acetoacetate and 1H-1,2,4-triazole under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-ethyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-chlorophenyl)-N-ethyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-ethyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For instance, it can inhibit the biosynthesis of certain hormones or interfere with cell signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-N-ethyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-ethyl-4-(1,2,4-triazol-1-yl)pyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6O/c1-2-17-14(22)20-7-12(21-9-16-8-18-21)13(19-20)10-3-5-11(15)6-4-10/h3-9H,2H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONABGPXSDQTEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1C=C(C(=N1)C2=CC=C(C=C2)Cl)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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